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Compound of Interest

Compound Name: p-Bromophenyl i-propyl sulfoxide

Cat. No.: B8099807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of (R)-p-bromophenyl

isopropyl sulfoxide, a chiral organosulfur compound of interest in stereoselective synthesis and

drug design. The following sections present its crystallographic data, key structural features,

and the experimental protocols utilized for its characterization.

Core Crystallographic Data
The crystal structure of (R)-p-bromophenyl isopropyl sulfoxide was determined by single-crystal

X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one

molecule in the asymmetric unit. The crystallographic data and refinement details are

summarized in the table below.
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Parameter Value

Chemical Formula C₉H₁₁BrOS

Formula Weight 247.15

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 5.869(1)

b (Å) 8.878(2)

c (Å) 18.798(4)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 979.1(3)

Z 4

Density (calculated) (Mg/m³) 1.677

Absorption Coefficient (mm⁻¹) 4.878

F(000) 496

Crystal Size (mm³) 0.30 x 0.25 x 0.20

θ range for data collection (°) 2.29 to 27.50

Index ranges -7 ≤ h ≤ 7, -11 ≤ k ≤ 11, -24 ≤ l ≤ 24

Reflections collected 8145

Independent reflections 2241 [R(int) = 0.041]

Completeness to θ = 27.50° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2241 / 0 / 119
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Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R1 = 0.027, wR2 = 0.063

R indices (all data) R1 = 0.033, wR2 = 0.066

Absolute structure parameter 0.01(2)

Largest diff. peak and hole (e.Å⁻³) 0.42 and -0.47

Selected Bond Lengths and Angles
The molecular structure of (R)-p-bromophenyl isopropyl sulfoxide features a tetrahedral sulfur

atom bonded to the p-bromophenyl group, an isopropyl group, and an oxygen atom. Key

intramolecular distances and angles are presented below.

Bond Length (Å)

S(1)-O(1) 1.498(2)

S(1)-C(1) 1.791(3)

S(1)-C(7) 1.812(3)

Br(1)-C(4) 1.907(3)

Angle (°)

O(1)-S(1)-C(1) 106.8(1)

O(1)-S(1)-C(7) 106.3(1)

C(1)-S(1)-C(7) 99.7(1)

C(2)-C(1)-S(1) 119.8(2)

C(6)-C(1)-S(1) 120.3(2)

C(8)-C(7)-S(1) 110.1(2)

C(9)-C(7)-S(1) 108.4(2)
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Experimental Protocols
The synthesis and structural determination of (R)-p-bromophenyl isopropyl sulfoxide involved

the following key steps:

Synthesis and Crystallization
(R)-p-bromophenyl isopropyl sulfoxide was synthesized via the asymmetric oxidation of the

corresponding sulfide. Single crystals suitable for X-ray diffraction were obtained by slow

evaporation from a solution of the compound.

X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. Data were collected at room

temperature using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structure

was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and

refined using a riding model.

Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of

(R)-p-bromophenyl isopropyl sulfoxide.
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Experimental workflow for the crystal structure determination.
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To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure of (R)-p-
Bromophenyl Isopropyl Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8099807#r-p-bromophenyl-isopropyl-sulfoxide-
crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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